molecular formula C21H17N3O2 B5817551 2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B5817551
M. Wt: 343.4 g/mol
InChI Key: RKEDUBXTYUVXGG-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has a unique mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the inhibition of specific enzymes and pathways in biochemical and physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. It also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide are diverse and depend on the specific application. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in cancer cells. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its specificity and potency in inhibiting specific enzymes and pathways. It also has a relatively low toxicity profile compared to other compounds used in scientific research. However, the limitations of using this compound include its challenging synthesis method and limited availability.

Future Directions

There are several future directions for the research of 2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One direction is to investigate its potential use in combination with other compounds for the treatment of various diseases. Another direction is to explore its mechanism of action in more detail to identify specific targets for drug development. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to increase its availability for scientific research.
Conclusion:
2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has shown potential applications in various scientific research fields. Its unique mechanism of action and biochemical and physiological effects make it an attractive compound for drug development. However, its challenging synthesis method and limited availability are significant limitations for its use in scientific research. Further research is needed to explore its potential applications and develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a multi-step process that requires specific reagents and conditions. The first step involves the preparation of 2,4-dimethylbenzoic acid, which is then converted to 2,4-dimethylbenzoyl chloride. In the second step, 3-(2-aminophenyl)oxazole is prepared and then reacted with 2,4-dimethylbenzoyl chloride to produce the final product. The synthesis of this compound is challenging and requires expertise in organic chemistry.

Scientific Research Applications

2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-13-8-9-17(14(2)11-13)20(25)23-16-6-3-5-15(12-16)21-24-19-18(26-21)7-4-10-22-19/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEDUBXTYUVXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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